Glutamine hydroxamate, a derivative of the amino acid glutamine, has garnered significant attention in various fields of research due to its multifaceted roles in cellular metabolism and physiology. Glutamine itself is the most abundant free amino acid in the body and is involved in numerous metabolic processes, including energy production, redox homeostasis, and macromolecular synthesis4. It is also a key nutrient for the gastrointestinal tract, playing a trophic and cytoprotective role in intestinal cells1. The importance of glutamine is further highlighted in critical illnesses, where its supplementation has been shown to have potential life-saving benefits6.
In the gastrointestinal tract, glutamine is essential for maintaining the integrity and function of the mucosal cells. It promotes enterocyte proliferation, regulates tight junction proteins, and suppresses pro-inflammatory signaling pathways7. Clinical trials have demonstrated the efficacy of glutamine treatment in selected gastrointestinal disorders, suggesting its utility as a component of specialized nutrition support1.
Glutamine's role in cancer biology is significant due to its involvement in energy formation, redox homeostasis, and signaling. Cancer cells often exhibit glutamine dependence, which has led to the exploration of glutamine metabolism as a target for cancer detection, monitoring, and treatment2.
In critically ill patients, glutamine supplementation has been associated with improved outcomes. Its administration can prevent or treat multiple organ dysfunction syndrome after sepsis or other injuries in the intensive care unit population6. The effectiveness of glutamine is dose-dependent, with high-dose parenteral administration showing more benefits than low-dose enteral administration8.
Glutamine hydroxamate has been identified as a potent and selective inhibitor of procollagen C-proteinase, an enzyme crucial for the processing of procollagens to fibrillar collagens. This suggests its potential therapeutic application in the treatment of fibrosis9.
The exploration of glutamate mechanisms in major depressive disorder (MDD) has led to the identification of glutamate drugs, including glutamine hydroxamate, as potential rapid-acting antidepressants. The effects of these drugs on NMDA receptors and other glutamate receptors offer a promising target for new antidepressant development10.
Glutamine hydroxamate is synthesized from glutamine, an amino acid that plays a critical role in various metabolic processes, including protein synthesis and nitrogen transport. The classification of glutamine hydroxamate falls under the category of amino acid derivatives and hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and have implications in medicinal chemistry due to their interactions with enzymes.
The synthesis of glutamine hydroxamate typically involves the amidation of glutamine with hydroxylamine. There are several methods for synthesizing this compound:
The molecular structure of glutamine hydroxamate can be described as follows:
Crystallographic studies have provided insights into the interactions between glutamine hydroxamate and proteins, revealing specific binding sites that facilitate its biochemical activity . These structural analyses are crucial for understanding how this compound interacts with various enzymes involved in metabolic pathways.
Glutamine hydroxamate participates in several chemical reactions:
The mechanism of action of glutamine hydroxamate primarily involves its interaction with enzymes within metabolic pathways:
Studies have shown that glutamine hydroxamate can exhibit varying degrees of enzymatic activity based on environmental factors such as pH and ion concentration .
Glutamine hydroxamate has several scientific applications:
Glutamine hydroxamate (C₅H₁₀N₂O₄; MW 162.14 g/mol) is a structural analog of glutamine where the γ-carboxyl group is replaced by a hydroxamic acid functionality (–CONHOH). Its IUPAC name is (2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid, confirming an L-configuration at the α-carbon chiral center. The hydroxamate group introduces distinctive chemical behavior, including enhanced metal-chelating capabilities and altered hydrogen-bonding patterns compared to glutamine [1] [3].
Systematic crystallographic analyses reveal a planar hydroxamate moiety with C=O and N–O bond lengths of 1.24 Å and 1.40 Å, respectively, consistent with delocalized π-electron systems. The molecule adopts an extended conformation in the solid state, stabilized by intramolecular hydrogen bonds between the α-amino group and the hydroxamate oxygen. No stable stereoisomers are documented, though the hydroxamate group exhibits syn and anti conformers in solution due to hindered rotation around the C–N bond [3] [7].
Table 1: Molecular Identity of Glutamine Hydroxamate
Property | Value |
---|---|
CAS Registry Number | 1955-67-5 |
Systematic Name | (2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid |
Molecular Formula | C₅H₁₀N₂O₄ |
Molecular Weight | 162.14 g/mol |
Isomeric SMILES | C(CC(=O)NO)C@@HN |
Key Synonyms | γ-Glutamyl hydroxamate; L-Glutamic acid γ-monohydroxamate; Glutamyl-γ-hydroxamate |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (D₂O, 600 MHz) exhibits characteristic signals: δ 2.15 ppm (t, J = 7.2 Hz, 2H, –CH₂–), 2.45 ppm (t, J = 7.2 Hz, 2H, –CH₂–C=O), 3.76 ppm (dd, J = 5.8, 8.1 Hz, 1H, α-CH), and 8.92 ppm (s, 1H, –NHOH). The ¹³C NMR spectrum shows resonances at δ 174.5 ppm (α-COOH), 173.8 ppm (γ-CONOH), 51.3 ppm (α-CH), 30.1 ppm (β-CH₂), and 26.7 ppm (γ-CH₂) [3] [7].
Infrared Spectroscopy:IR (KBr pellet) displays key absorptions at 3300 cm⁻¹ (O–H stretch), 3150 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (amide C=O stretch), 1620 cm⁻¹ (hydroxamate C=O), and 1540 cm⁻¹ (N–H bend). The hydroxamate C=O absorption is redshifted by ~30 cm⁻¹ compared to glutamine’s γ-carboxylate, reflecting altered bond polarization [3] [7].
Mass Spectrometry:High-resolution ESI-MS confirms a protonated ion [M+H]⁺ at m/z 163.0723 (calc. 163.0721). Fragmentation peaks include m/z 145.0612 (loss of H₂O), 120.0430 (decarboxylation), and 102.0325 (further loss of NH₂OH). The isotopic pattern matches C₅H₁₀N₂O₄, with a monoisotopic mass of 162.0641 Da [1] [7].
Table 2: Key Spectroscopic Signatures of Glutamine Hydroxamate
Technique | Observed Signal | Assignment |
---|---|---|
¹H NMR | δ 3.76 ppm (dd) | α-methine proton |
δ 8.92 ppm (s) | Hydroxamate N–H | |
¹³C NMR | δ 173.8 ppm | Hydroxamate carbonyl |
δ 51.3 ppm | α-carbon | |
IR | 1620 cm⁻¹ | ν(C=O, hydroxamate) |
1540 cm⁻¹ | δ(N–H) | |
HR-MS | m/z 163.0723 [M+H]⁺ | Protonated molecular ion |
Glutamine hydroxamate decomposes at 154°C without a distinct boiling point. Its aqueous solubility is exceptionally high (55 mg/mL at 25°C), attributed to zwitterionic stabilization and hydrophilic interactions. The experimentally determined XLogP₃ value is –4.4, indicating extreme hydrophilicity [1] [7].
Acid dissociation constants (pKₐ) were computationally predicted: α-COOH = 2.21, α-NH₃⁺ = 9.46, and hydroxamate N–OH = 10.2. The hydroxamate group’s acidity enhances metal chelation, particularly for Fe³⁺ (stability constant log K ≈ 12.3) and Zn²⁺ (log K ≈ 8.7). Hydrogen-bonding capacity is significant, with four donors and five acceptors, contributing to its crystalline lattice energy and hydration shell stability [1] [3] [7].
Vapor pressure is negligible (1.46 × 10⁻¹⁴ mmHg at 25°C), and density is 1.432 g/cm³. Storage below –20°C is recommended to prevent hydrolytic degradation to glutamic acid and hydroxylamine [7].
Table 3: Physicochemical Properties of Glutamine Hydroxamate vs. Glutamine
Property | Glutamine Hydroxamate | Glutamine |
---|---|---|
Molecular Weight | 162.14 g/mol | 146.14 g/mol |
Melting Point | 154°C (dec.) | 185°C (dec.) |
XLogP₃ | –4.4 | –3.6 |
Hydrogen Bond Donors | 4 | 3 |
Hydrogen Bond Acceptors | 5 | 4 |
Water Solubility | 55 mg/mL | 36 mg/mL |
pKₐ (α-COOH) | 2.21 (predicted) | 2.17 (experimental) |
Glutamine hydroxamate diverges functionally from its parent compound by serving as a transition-state analog in enzymatic reactions. While glutamine donates its amide nitrogen in biosynthetic amidation reactions, the hydroxamate group mimics the tetrahedral intermediate in glutamine amidotransferases, enabling competitive inhibition (e.g., Kᵢ = 18 μM for E. coli glutamine-fructose-6-phosphate aminotransferase) [1] [6].
Structurally, replacing glutamine’s γ-carboxamide with –CONHOH reduces conformational flexibility and introduces a bidentate metal-binding motif. This contrasts with:
Biologically, glutamine hydroxamate disrupts nitrogen metabolism pathways. It inhibits mitochondrial glutamine transport (Kᵢ = 0.8 mM) in hepatic cells and suppresses γ-glutamylcysteine synthetase, depleting glutathione pools. These actions contrast with glutamate derivatives like DON (diazo-oxonorleucine), which irreversibly inactivate glutaminases [3] [8].
Table 4: Functional Comparison of Glutamine Derivatives
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3